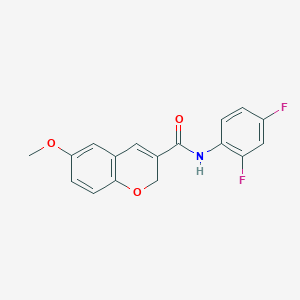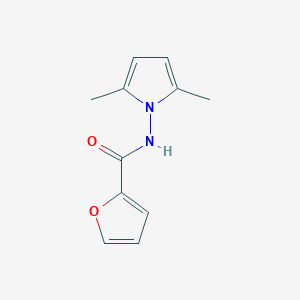
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-furamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry
Research on calixpyrrole scaffolds, closely related to the pyrrol component in the compound of interest, has demonstrated their utility in the formation of supramolecular capsules. These capsules can bind various guests, showing promise in sensor technologies and molecular recognition systems. The structural flexibility of calixpyrrole units allows for the creation of complexes with unique electronic and physical properties, facilitating their use in designing new materials for specific applications (Ballester, 2011).
Bioactive Molecule Development
The exploration of pyrrole-based compounds, including derivatives and analogs, has been significant in drug discovery. These compounds exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antiviral effects. The versatility of the pyrrole ring, combined with amide functionalities, allows for the development of molecules with specific target selectivity, making them valuable in the pharmaceutical industry for creating novel therapeutic agents (Li Petri et al., 2020).
Heterocyclic Compound Synthesis
Pyrrole derivatives are pivotal in synthesizing a wide array of heterocyclic compounds, serving as key intermediates in the formation of complex structures relevant to material science and pharmaceuticals. Their reactivity and ability to participate in various chemical transformations enable the efficient construction of molecules with desired properties for specific applications (Dar & Shamsuzzaman, 2015).
Renewable Feedstocks and Green Chemistry
The furamide component resonates with research into furan derivatives from renewable resources, such as plant biomass. These derivatives are explored for their potential in creating sustainable polymers, fuels, and functional materials. The emphasis on utilizing renewable feedstocks highlights the compound's relevance in green chemistry, aiming to reduce environmental impact and dependency on fossil resources (Chernyshev et al., 2017).
Mécanisme D'action
Target of Action
N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide primarily targets the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in the metabolic processes of cells. The compound’s interaction with these enzymes can lead to significant changes in cellular functions.
Mode of Action
N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide interacts with its targets through binding interactions. The compound exhibits appreciable action against DHFR and enoyl ACP reductase enzymes . This interaction results in the inhibition of these enzymes, leading to changes in the metabolic processes of the cells.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes by N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide affects various biochemical pathways. The compound’s action on these enzymes disrupts their normal functioning, leading to downstream effects on the metabolic processes of the cells .
Result of Action
The action of N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The action, efficacy, and stability of N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s action was observed in a Chinese hamster ovary cell culture environment . .
Analyse Biochimique
Biochemical Properties
N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide could play a role in the inhibition of these enzymes, potentially affecting biochemical reactions within the cell .
Cellular Effects
Its interactions with enzymes such as enoyl ACP reductase and DHFR suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide is thought to involve binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This could result in the inhibition of these enzymes, leading to changes in gene expression and other cellular processes .
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-5-6-9(2)13(8)12-11(14)10-4-3-7-15-10/h3-7H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLAJSJIFAYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2596535.png)
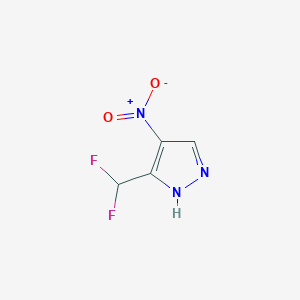
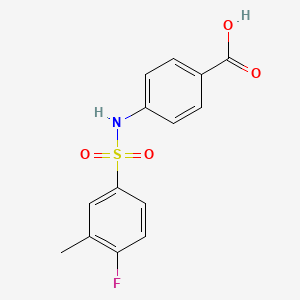
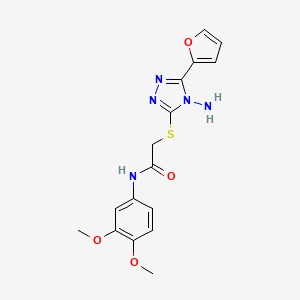
![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2596543.png)
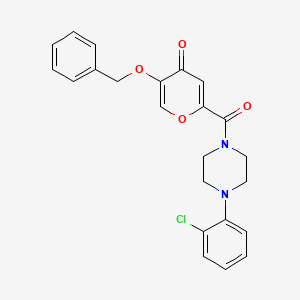
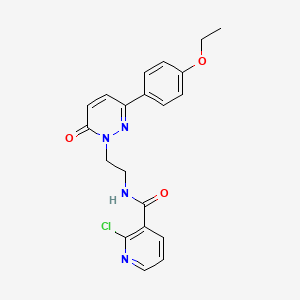
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)
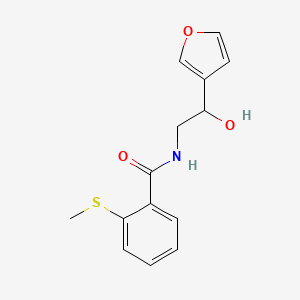
![Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2596552.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2596553.png)
![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)
![6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2596556.png)
